1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one
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Overview
Description
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one is a synthetic organic compound that features a cyclopropyl group, a thian-4-yloxy group, and a dihydropyrazinone core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one typically involves multiple steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Thian-4-yloxy Group: This step may involve nucleophilic substitution reactions where a thian-4-yloxy group is introduced to a suitable precursor.
Construction of the Dihydropyrazinone Core: This can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one can undergo various chemical reactions:
Oxidation: This compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-thione: Similar structure but with a thione group instead of a ketone.
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-amine: Contains an amine group instead of a ketone.
Uniqueness
1-Cyclopropyl-3-(thian-4-yloxy)-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclopropyl-3-(thian-4-yloxy)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12-11(16-10-3-7-17-8-4-10)13-5-6-14(12)9-1-2-9/h5-6,9-10H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIZQQSCWKFTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C(C2=O)OC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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